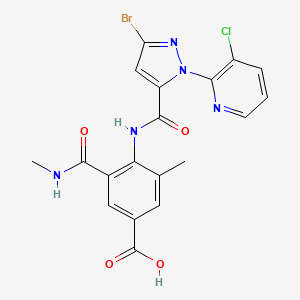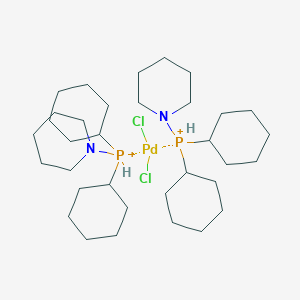
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium is a chemical compound with the molecular formula C34H64Cl2N2P2Pd and a molecular weight of 740.168 g/mol. This compound is known for its role as a palladium catalyst in various organic reactions, particularly in Suzuki-Miyaura and Negishi coupling reactions . These reactions are crucial in the formation of carbon-carbon bonds, making this compound valuable in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium typically involves the reaction of palladium chloride with dicyclohexyl(piperidin-1-yl)phosphine under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form lower oxidation state palladium species.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or hydrogen gas.
Substituting agents: Such as triphenylphosphine or various amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with triphenylphosphine can yield triphenylphosphine palladium complexes, while oxidation reactions can produce palladium(IV) species.
Applications De Recherche Scientifique
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, such as cross-coupling reactions and C-H activation.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceutical intermediates.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium involves the coordination of the palladium center with various ligands, facilitating the formation and cleavage of chemical bonds. The compound acts as a catalyst by providing a reactive palladium species that can undergo oxidative addition, transmetalation, and reductive elimination steps. These steps are crucial in the catalytic cycle of cross-coupling reactions, leading to the formation of carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorobis(dicyclohexylphosphino)palladium(II): Similar in structure but lacks the piperidin-1-yl group.
Dichlorobis(triphenylphosphine)palladium(II): Contains triphenylphosphine ligands instead of dicyclohexyl(piperidin-1-yl)phosphane.
Uniqueness
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium is unique due to the presence of the piperidin-1-yl group, which can influence the electronic and steric properties of the compound. This can lead to different reactivity and selectivity in catalytic reactions compared to similar compounds .
Propriétés
IUPAC Name |
dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H32NP.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-17H,1-15H2;2*1H;/q;;;;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAATSPGVXMFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[PH+](C2CCCCC2)N3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)N3CCCCC3.Cl[Pd]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66Cl2N2P2Pd+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
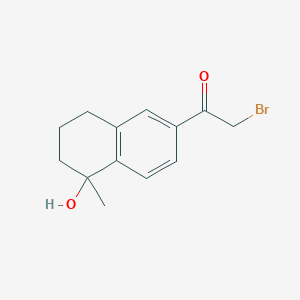
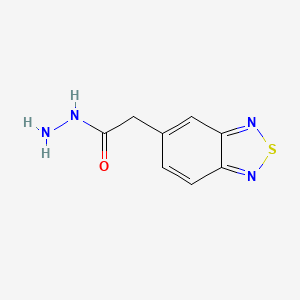
![[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13852462.png)
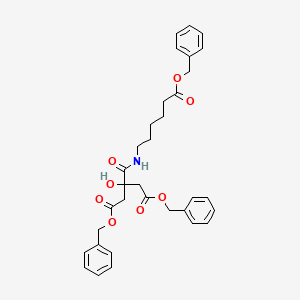
![1,4-Bis[1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione](/img/structure/B13852479.png)

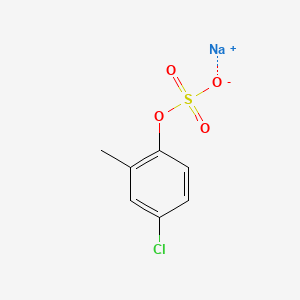
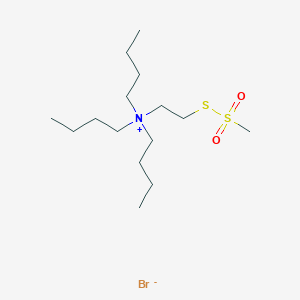

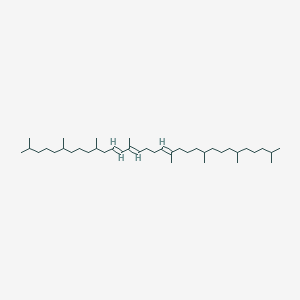

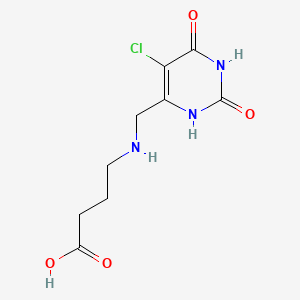
![Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13852527.png)
